S-14506 hydrochloride

5-HT1A receptor binding G-protein coupling radioligand binding

S-14506 hydrochloride (CAS 286369-38-8) is a chemically distinct 7-methoxynaphthylpiperazine derivative functioning as a high-potency, high-efficacy 5-HT1A receptor full agonist. Its molecular structure, featuring a 4-fluorobenzamide moiety, underpins a unique pharmacological profile characterized by exceptional binding affinity (Kd = 0.13–0.15 nM at human recombinant 5-HT1A receptors) and a marked selectivity window against other 5-HT receptor subtypes (pKi = 9.0 for 5-HT1A versus ≤7.5 for 5-HT1B/1C/2/3).

Molecular Formula C24H27ClFN3O2
Molecular Weight 443.9 g/mol
CAS No. 286369-38-8
Cat. No. B1662584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-14506 hydrochloride
CAS286369-38-8
Synonyms1-((4-fluorobenzoylamino)ethyl)-4-(7-methoxy-1-naphthyl)piperazine hydrochloride
S 14506
S-14506
Molecular FormulaC24H27ClFN3O2
Molecular Weight443.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1.Cl
InChIInChI=1S/C24H26FN3O2.ClH/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19;/h2-10,17H,11-16H2,1H3,(H,26,29);1H
InChIKeyHWLZKPKZVOLFGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-14506 hydrochloride (CAS 286369-38-8): A Potent and Selective 5-HT1A Receptor Full Agonist for CNS Research


S-14506 hydrochloride (CAS 286369-38-8) is a chemically distinct 7-methoxynaphthylpiperazine derivative functioning as a high-potency, high-efficacy 5-HT1A receptor full agonist [1]. Its molecular structure, featuring a 4-fluorobenzamide moiety, underpins a unique pharmacological profile characterized by exceptional binding affinity (Kd = 0.13–0.15 nM at human recombinant 5-HT1A receptors) and a marked selectivity window against other 5-HT receptor subtypes (pKi = 9.0 for 5-HT1A versus ≤7.5 for 5-HT1B/1C/2/3) [2]. Beyond its serotonergic activity, the compound exhibits ancillary dopamine D2 receptor antagonism, which differentiates it from many classical 5-HT1A agonists [3]. This dual-target interaction profile, combined with its high intrinsic efficacy, positions S-14506 hydrochloride as a reference tool for probing 5-HT1A receptor-mediated signal transduction, anxiety-related behaviors, and the neurochemical interplay between serotonergic and dopaminergic systems [4].

Why S-14506 Hydrochloride (CAS 286369-38-8) Cannot Be Substituted with Standard 5-HT1A Agonists


Although several 5-HT1A receptor agonists are commercially available, they exhibit considerable variability in key pharmacological parameters—namely, binding affinity, intrinsic efficacy, G-protein coupling mechanics, and off-target engagement—that profoundly influence experimental outcomes [1]. Generic substitution with widely used agonists such as 8-OH-DPAT or buspirone introduces significant confounds: 8-OH-DPAT, while a classical agonist, binds with ~10-fold lower affinity and labels a substantially smaller receptor population than S-14506 [2]; buspirone, a partial agonist, demonstrates reduced maximal efficacy in functional assays and does not recapitulate the full agonist-driven signaling cascade [3]. Furthermore, the atypical binding characteristics of S-14506, which displays antagonist-like GppNHp modulation and minimal sensitivity to sodium ions—in stark contrast to prototypical agonists—render it a mechanistically distinct probe [1]. Substitution also negates the compound's unique dual 5-HT1A agonism / D2 receptor antagonism, a feature not shared by 8-OH-DPAT and only weakly present in buspirone, thereby precluding studies requiring combined serotonergic and dopaminergic modulation [4]. The quantitative evidence detailed in Section 3 underscores that these are not trivial differences but rather foundational distinctions that directly impact receptor labeling, signal transduction readouts, and in vivo behavioral pharmacology.

Quantitative Differentiation of S-14506 Hydrochloride from 5-HT1A Agonist Comparators


Superior Binding Affinity and Unique G-Protein Coupling Signature Compared to 8-OH-DPAT

S-14506 demonstrates markedly higher binding affinity for the human 5-HT1A receptor (Kd = 0.13 nM in CHO cell membranes) compared to the classic agonist 8-OH-DPAT (Kd = 1.5 nM in hippocampal membranes), representing an approximately 11.5-fold difference in equilibrium dissociation constant [1]. Critically, the binding of [3H]S-14506 exhibits a Bmax that is double that of [3H]8-OH-DPAT in the same CHO cell expression system (2.99 vs. ~1.5 pmol/mg protein), indicating that S-14506 labels a larger receptor population [1]. Furthermore, the binding of [3H]S-14506 is unaffected by sodium ions and shows antagonist-like modulation by GppNHp (increased binding), whereas [3H]8-OH-DPAT binding is markedly reduced by both sodium and GppNHp, revealing a fundamentally different receptor interaction mechanism [1][2].

5-HT1A receptor binding G-protein coupling radioligand binding CHO cells

Greater In Vivo Functional Efficacy in Corticosterone Release Compared to Partial Agonists

In a comparative in vivo study measuring corticosterone release as a biomarker of 5-HT1A receptor activation, S-14506 demonstrated superior efficacy with the following rank order: S-14506 > 8-OH-DPAT > (+)flesinoxan > buspirone > BMY 7378 [1]. This rank order of in vivo efficacy corresponded precisely with the rank order of anxiolytic action magnitude in the pigeon conflict test, establishing a direct correlation between functional agonism and behavioral output [1]. While the study provided ordinal rather than absolute quantitation for all compounds, S-14506 was explicitly identified as the most efficacious in stimulating corticosterone release among the tested 5-HT1A ligands, surpassing both the full agonist 8-OH-DPAT and the partial agonist buspirone [1].

in vivo efficacy corticosterone 5-HT1A agonism anxiolytic

Demonstrated Dopamine D2 Receptor Antagonism Absent in 8-OH-DPAT

S-14506 displays dopamine D2 receptor antagonist properties, a feature not shared by the classic 5-HT1A agonist 8-OH-DPAT [1]. In rat striatal membranes, S-14506 inhibited [3H]raclopride binding in vitro with a rank order of potency: raclopride > S-14506 > clozapine > 8-OH-DPAT, confirming D2 receptor interaction [1]. In vivo, S-14506 (administered i.p.) significantly inhibited [3H]raclopride binding in the striatum and olfactory bulbs, whereas 8-OH-DPAT was ineffective in this paradigm [1]. Behaviorally, S-14506 dose-dependently antagonized apomorphine-induced sniffing in rats (effective dose range: 0.04–2.5 mg/kg, i.p.), while 8-OH-DPAT failed to produce antagonism [1]. This dual 5-HT1A agonism / D2 antagonism profile distinguishes S-14506 from monoaminergic 5-HT1A agonists and may underlie its unique behavioral pharmacology.

D2 receptor antagonism dopamine striatum in vivo binding

Absence of Physical Dependence Liability Contrasting with Benzodiazepine Anxiolytics

In a study designed to assess dependence potential, rats were treated twice daily for 21 days with S-14506 (10 mg/kg) or the benzodiazepine chlordiazepoxide (CDP; 20 mg/kg) [1]. Upon abrupt drug withdrawal, CDP-treated rats exhibited a robust withdrawal syndrome characterized by significant weight loss, reduced food and water intake, and increased acoustic startle responding. In contrast, S-14506-treated rats showed no withdrawal signs; their weight, ingestive behavior, and startle responses were indistinguishable from vehicle-treated controls [1]. This finding demonstrates that chronic S-14506 administration does not produce physical dependence, a critical advantage over benzodiazepine anxiolytics which are known to induce dependence and withdrawal [1].

dependence potential withdrawal anxiolytic chlordiazepoxide

Structural Divergence from Spiperone Confers Full Agonism Despite Inverse Agonist Scaffold

S-14506 is chemically related to spiperone, a known 5-HT1A receptor inverse agonist [1]. Despite this structural similarity, S-14506 behaves as one of the most potent full agonists known at the 5-HT1A receptor [1]. In GTPase assays using h5-HT1A-Giα1 fusion proteins, S-14506 increased high-affinity GTPase activity to a maximum equivalent to that of the endogenous agonist 5-HT, confirming full agonist status [1]. The Hill slope for S-14506 was steeper than that for 5-HT, suggesting positive cooperativity in receptor activation [1]. In contrast, spiperone functions as an inverse agonist, reducing basal GTPase activity [1]. Molecular modeling indicates that S-14506 spans from the 5-HT recognition site to the DRY microdomain 'arginine switch,' providing a structural rationale for its unique conversion of an inverse agonist scaffold into a high-efficacy agonist [1].

structure-activity relationship inverse agonist full agonism spiperone

Recommended Research Applications for S-14506 Hydrochloride Based on Differentiated Pharmacology


High-Sensitivity 5-HT1A Receptor Autoradiography and In Vitro Binding

The exceptional affinity (Kd = 0.13–0.15 nM) and higher Bmax of [3H]S-14506 compared to [3H]8-OH-DPAT make it the superior radioligand for autoradiographic mapping of 5-HT1A receptor distribution in brain tissue sections, particularly in regions with low receptor density [1][2]. The compound's atypical binding properties—resistance to sodium and GppNHp modulation—also make it valuable for discriminating G-protein-coupled versus uncoupled receptor states [1].

Investigating Serotonin-Dopamine Interactions in Neuropsychiatric Models

The dual 5-HT1A full agonism / D2 receptor antagonism profile distinguishes S-14506 from monoaminergic 5-HT1A agonists [1]. This unique pharmacology makes it the compound of choice for studies examining the functional interplay between serotonergic and dopaminergic systems in models of anxiety, depression, and psychosis—where combined modulation of both pathways may be required to recapitulate certain behavioral or neurochemical endpoints [1].

Chronic Anxiolytic Studies Requiring Absence of Dependence Liability

For long-term behavioral studies investigating anxiety-related phenotypes, S-14506 offers a critical advantage over benzodiazepine reference compounds: it does not produce physical dependence or withdrawal signs upon chronic administration and subsequent discontinuation [1]. This property eliminates the confound of withdrawal-induced behavioral changes, enabling cleaner interpretation of chronic treatment effects in rodent anxiety models [1].

Functional Studies of GPCR Agonist Efficacy and Biased Signaling

S-14506 represents a valuable tool for investigating the structural determinants of GPCR agonism. Its chemical similarity to the inverse agonist spiperone, yet functional reversal to a full agonist with a steeper Hill slope than 5-HT, makes it ideal for structure-activity relationship studies focused on biased signaling and the molecular mechanisms governing agonist efficacy at 5-HT1A receptors [1].

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